molecular formula C4H6Cl2O2 B1580648 Ethyl dichloroacetate CAS No. 535-15-9

Ethyl dichloroacetate

Cat. No.: B1580648
CAS No.: 535-15-9
M. Wt: 156.99 g/mol
InChI Key: IWYBVQLPTCMVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl dichloroacetate is an organic compound with the molecular formula C₄H₆Cl₂O₂. It is an ester derived from dichloroacetic acid and ethanol. This compound is known for its applications in organic synthesis and has been studied for its potential therapeutic uses.

Mechanism of Action

Target of Action

Ethyl dichloroacetate primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in cellular metabolism, particularly in the regulation of the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .

Mode of Action

This compound interacts with its target, pyruvate dehydrogenase kinase, by inhibiting its activity . This inhibition leads to the activation of the pyruvate dehydrogenase complex, promoting the conversion of pyruvate to acetyl-CoA and enhancing the citric acid cycle . The result is a shift in cellular metabolism from glycolysis (a less efficient pathway that can function in low-oxygen conditions) to oxidative phosphorylation (a more efficient pathway that requires oxygen) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle . By promoting the conversion of pyruvate to acetyl-CoA, this compound enhances the citric acid cycle, leading to increased production of ATP, the main energy currency of the cell . This shift in metabolism also affects the Warburg effect, a metabolic pathway often upregulated in cancer cells .

Result of Action

The molecular effect of this compound’s action is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . On a cellular level, this can lead to changes in energy production, with cells producing more ATP via the citric acid cycle . In the context of cancer cells, this metabolic shift can lead to decreased proliferation and increased cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially limiting the effectiveness of immune-based therapies . By reducing tumor-derived lactic acid, this compound can enhance the anti-tumor responses of T cells . Additionally, the efficacy of this compound can be influenced by factors such as oxygen availability and the presence of other metabolites in the cellular environment .

Biochemical Analysis

Biochemical Properties

Ethyl dichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of α-halo-carboxylic acid esters . It interacts with various enzymes and proteins, including those involved in the hydrolysis of esters. The base-catalyzed hydrolysis of this compound results in the formation of dichloroacetic acid and ethanol . This reaction is facilitated by esterases, which are enzymes that catalyze the cleavage of ester bonds. The interaction between this compound and these enzymes is crucial for its biochemical activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to modulate mitochondrial function by altering the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing lactate production. This shift in cellular metabolism can impact cell proliferation, apoptosis, and overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with pyruvate dehydrogenase kinase. By inhibiting this enzyme, this compound prevents the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This leads to increased conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for energy production. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its degradation can occur under prolonged exposure to light and air . Studies have shown that this compound can have long-term effects on cellular function, particularly in terms of mitochondrial activity and metabolic regulation . These effects are often dose-dependent and can vary based on the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied extensively. Different dosages of the compound can lead to varying outcomes, including threshold effects and toxic or adverse effects at high doses . For example, in a study on hemorrhagic shock in rats, this compound was found to improve survival rates and restore mitochondrial function at specific dosages . Higher doses of the compound can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with pyruvate dehydrogenase kinase and the pyruvate dehydrogenase complex . By inhibiting PDK, this compound enhances the conversion of pyruvate to acetyl-CoA, which is then utilized in the citric acid cycle for energy production. This shift in metabolic flux can lead to changes in metabolite levels and overall cellular metabolism . Additionally, this compound has been shown to influence the Warburg effect in cancer cells, promoting oxidative phosphorylation over glycolysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to be distributed throughout the cytoplasm and can accumulate in mitochondria, where it exerts its effects on cellular metabolism . The localization and accumulation of this compound are influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . Its subcellular localization is crucial for its activity, as it needs to interact with mitochondrial enzymes and proteins to exert its effects on cellular metabolism. The compound’s ability to target specific cellular compartments is influenced by its chemical structure and interactions with cellular transport mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dichloroacetyl chloride with ethanol. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl dichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a base, this compound can be hydrolyzed to produce dichloroacetic acid and ethanol.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or potassium hydroxide is commonly used as the base.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under anhydrous conditions.

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and ethanol.

    Substitution: Depending on the nucleophile, various substituted esters can be formed.

Scientific Research Applications

Ethyl dichloroacetate has been explored for its applications in several fields:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBVQLPTCMVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060205
Record name Ethyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-15-9
Record name Ethyl dichloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL DICHLOROACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL DICHLOROACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2-dichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl dichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl dichloroacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZT46P7R49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl dichloroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl dichloroacetate
Reactant of Route 3
Reactant of Route 3
Ethyl dichloroacetate
Reactant of Route 4
Reactant of Route 4
Ethyl dichloroacetate
Reactant of Route 5
Reactant of Route 5
Ethyl dichloroacetate
Reactant of Route 6
Reactant of Route 6
Ethyl dichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.